2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-(((tert-butoxycarbonyl)amino)methyl)piperidin-3-yl)acetic acid
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Overview
Description
2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-(((tert-butoxycarbonyl)amino)methyl)piperidin-3-yl)acetic acid is a complex organic compound that features a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-(((tert-butoxycarbonyl)amino)methyl)piperidin-3-yl)acetic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups are introduced through protection reactions using Fmoc-Cl and Boc2O, respectively.
Acetic Acid Substitution: The acetic acid moiety is introduced via a substitution reaction, often using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the fluorenyl group.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acetyl chloride (CH3COCl) or acetic anhydride ((CH3CO)2O) are common for introducing the acetic acid group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its functional groups allow for further derivatization and modification.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor ligands.
Medicine
Pharmaceutical research could investigate this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound might be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)-L-phenylalanine: Another compound featuring the Boc protecting group.
Fmoc-Lys(Boc)-OH: A compound with both Fmoc and Boc groups, similar to the target compound.
Piperidine-3-carboxylic acid: A simpler analog with a piperidine ring and a carboxylic acid group.
Uniqueness
The uniqueness of 2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-(((tert-butoxycarbonyl)amino)methyl)piperidin-3-yl)acetic acid lies in its combination of functional groups, which provide a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C28H34N2O6 |
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Molecular Weight |
494.6 g/mol |
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidin-3-yl]acetic acid |
InChI |
InChI=1S/C28H34N2O6/c1-28(2,3)36-26(33)29-15-19-13-12-18(14-25(31)32)16-30(19)27(34)35-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,18-19,24H,12-17H2,1-3H3,(H,29,33)(H,31,32) |
InChI Key |
QSNYXRRAVXBCFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Origin of Product |
United States |
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